N-(2-methoxybenzyl)-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide
Description
N-(2-methoxybenzyl)-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a methoxybenzyl group, a quinazolinyl moiety, and a cyclohexylacetamide structure. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Properties
Molecular Formula |
C25H29N3O3 |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-[1-[(4-oxoquinazolin-3-yl)methyl]cyclohexyl]acetamide |
InChI |
InChI=1S/C25H29N3O3/c1-31-22-12-6-3-9-19(22)16-26-23(29)15-25(13-7-2-8-14-25)17-28-18-27-21-11-5-4-10-20(21)24(28)30/h3-6,9-12,18H,2,7-8,13-17H2,1H3,(H,26,29) |
InChI Key |
VWVWMHOZNGKYFK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CC2(CCCCC2)CN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinazolinyl Moiety: Starting from an appropriate anthranilic acid derivative, the quinazolinyl structure can be formed through cyclization reactions.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via nucleophilic substitution reactions.
Formation of the Cyclohexylacetamide Structure: This step involves the acylation of a cyclohexylamine derivative with an acetic acid derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxybenzyl)-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinazoline or cyclohexyl derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the methoxybenzyl or acetamide groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Potential use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxybenzyl)-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide: can be compared with other acetamide derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Biological Activity
N-(2-methoxybenzyl)-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide is a complex organic compound that exhibits diverse biological activities, particularly due to its quinazoline moiety. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.
Structural Characteristics
The compound features several key structural components:
- Methoxybenzyl group : Enhances lipophilicity and bioavailability.
- Cyclohexyl moiety : Contributes to the steric properties and potential receptor interactions.
- Quinazoline derivative : Known for its pharmacological significance, particularly in cancer therapy.
Antimicrobial Activity
Research indicates that compounds with similar structures to this compound demonstrate notable antimicrobial effects. The quinazoline ring facilitates interactions with bacterial enzymes, leading to inhibition of growth.
- Example Study : A study on quinazoline derivatives found that certain compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of the compound is particularly promising. Quinazoline derivatives are frequently explored for their ability to inhibit cancer cell proliferation and induce apoptosis.
- Case Study : In vitro studies have shown that related quinazoline compounds can effectively inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-468 (triple-negative breast cancer). For instance, compounds structurally similar to this compound have demonstrated GI50 values in the low micromolar range against these cell lines .
| Compound | Cell Line | GI50 Value (µM) |
|---|---|---|
| Similar Compound A | MCF-7 | 19.3 |
| Similar Compound B | MDA-MB-468 | 5.2 |
| This compound | TBD | TBD |
Anti-inflammatory Activity
The anti-inflammatory properties of quinazoline derivatives are also noteworthy. The ability to modulate inflammatory pathways makes these compounds potential candidates for treating inflammatory diseases.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Kinase Inhibition : Studies have shown that quinazoline derivatives can inhibit specific kinases involved in cancer signaling pathways.
- Receptor Modulation : The compound may act as an inverse agonist at certain receptors, influencing cellular responses.
Synthesis and Derivatization
The synthesis of this compound involves several steps that can be optimized for yield and efficiency. Techniques such as microwave irradiation and solvent-free conditions are often employed to enhance the synthesis process .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
